2-(benzylthio)-5-(4-bromophenyl)-1-(3-(trifluoromethyl)phenyl)-1H-imidazole
Description
Properties
IUPAC Name |
2-benzylsulfanyl-5-(4-bromophenyl)-1-[3-(trifluoromethyl)phenyl]imidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16BrF3N2S/c24-19-11-9-17(10-12-19)21-14-28-22(30-15-16-5-2-1-3-6-16)29(21)20-8-4-7-18(13-20)23(25,26)27/h1-14H,15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEJLYQAELJJJTF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CSC2=NC=C(N2C3=CC=CC(=C3)C(F)(F)F)C4=CC=C(C=C4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16BrF3N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(benzylthio)-5-(4-bromophenyl)-1-(3-(trifluoromethyl)phenyl)-1H-imidazole typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, formaldehyde, and ammonia or primary amines under acidic or basic conditions.
Introduction of the Bromophenyl Group: The bromophenyl group can be introduced via a Suzuki coupling reaction between a boronic acid derivative and a brominated aromatic compound.
Attachment of the Benzylthio Group: The benzylthio group can be introduced through a nucleophilic substitution reaction using benzylthiol and an appropriate leaving group.
Addition of the Trifluoromethylphenyl Group: The trifluoromethylphenyl group can be added via a Friedel-Crafts alkylation reaction using trifluoromethylbenzene and a suitable catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(benzylthio)-5-(4-bromophenyl)-1-(3-(trifluoromethyl)phenyl)-1H-imidazole can undergo various chemical reactions, including:
Oxidation: The benzylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The bromophenyl group can be reduced to a phenyl group using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The bromophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form new derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Palladium on carbon (Pd/C), hydrogen gas
Substitution: Amines, thiols
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Phenyl derivatives
Substitution: Amino or thio derivatives
Scientific Research Applications
2-(benzylthio)-5-(4-bromophenyl)-1-(3-(trifluoromethyl)phenyl)-1H-imidazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or modulator due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-(benzylthio)-5-(4-bromophenyl)-1-(3-(trifluoromethyl)phenyl)-1H-imidazole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or modulating enzyme activity by binding to the active site or allosteric sites.
Interacting with Receptors: Modulating receptor activity by acting as an agonist or antagonist.
Affecting Signal Transduction Pathways: Influencing cellular signaling pathways, leading to changes in gene expression, protein synthesis, and cellular responses.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Structural and Functional Comparisons
Key Findings from Comparative Analysis
Electronic Effects: The trifluoromethyl group at position 1 in the target compound provides strong electron-withdrawing effects, enhancing binding affinity to hydrophobic enzyme pockets compared to analogs with methoxy or nitro groups .
Metabolic Stability :
- The benzylthio linkage at position 2 may offer greater resistance to oxidative metabolism compared to ether or amine linkages in analogs like 5-(4-fluorophenyl)-1H-imidazol-2-amine derivatives .
Solubility and Bioavailability :
- Compounds with fused aromatic systems (e.g., benzimidazoles) exhibit lower solubility due to increased planarity, whereas the target compound’s imidazole core may improve aqueous solubility .
- The trifluoromethyl group enhances lipophilicity, which could improve membrane permeability but may require formulation optimization for bioavailability .
Synthetic Accessibility :
- The target compound’s synthesis likely parallels methods used for analogs, such as cyclocondensation of aldehydes with diamines (e.g., ), followed by thioether formation via nucleophilic substitution .
Biological Activity
2-(Benzylthio)-5-(4-bromophenyl)-1-(3-(trifluoromethyl)phenyl)-1H-imidazole is a complex organic compound notable for its unique structural features, which include an imidazole ring, a benzylthio group, and various aromatic substituents. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Structural Characteristics
The molecular formula of the compound is with a molecular weight of 489.35 g/mol. The imidazole ring contributes significantly to its chemical reactivity and biological activity, acting as a pharmacophore in drug design.
Synthesis
The synthesis of this compound typically involves several key steps:
- Formation of the Imidazole Ring: This can be achieved through condensation reactions involving glyoxal, formaldehyde, and primary amines.
- Introduction of the Benzylthio Group: A nucleophilic substitution reaction using benzylthiol is employed.
- Bromination: The bromophenyl group is introduced using bromination agents like N-bromosuccinimide (NBS).
- Trifluoromethylation: The trifluoromethyl group can be added via specific fluorination techniques.
Antimicrobial Activity
Research indicates that compounds with similar structural motifs to this compound exhibit significant antimicrobial properties. In vitro studies have shown that derivatives of imidazole can effectively inhibit the growth of bacteria such as Staphylococcus aureus and Escherichia coli .
Table 1: Antimicrobial Activity of Imidazole Derivatives
Anticancer Activity
The imidazole core is also associated with anticancer properties. Studies have suggested that similar compounds can induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of signaling pathways related to tumor growth .
Case Study:
A study evaluated the cytotoxic effects of various imidazole derivatives on human cancer cell lines, revealing that certain derivatives exhibited IC50 values lower than standard chemotherapeutics like doxorubicin .
Anti-inflammatory Properties
Imidazoles are known to possess anti-inflammatory effects, potentially through inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). The presence of the benzylthio group may enhance these properties by promoting interactions with inflammatory mediators .
The biological activity of this compound is largely attributed to its ability to interact with various molecular targets:
- Enzyme Modulation: The compound may modulate enzyme activities through binding interactions facilitated by the imidazole ring.
- Receptor Interactions: It could also engage with receptors involved in inflammatory responses or cancer progression.
Q & A
Q. Q1. What are the critical steps and optimal reaction conditions for synthesizing 2-(benzylthio)-5-(4-bromophenyl)-1-(3-(trifluoromethyl)phenyl)-1H-imidazole?
Answer: Synthesis typically involves a multi-step process:
Imidazole ring formation via condensation of glyoxal, formaldehyde, and ammonia derivatives.
Substituent introduction :
- Benzylthio group at position 2 via nucleophilic substitution (e.g., using benzyl mercaptan).
- 4-Bromophenyl and 3-(trifluoromethyl)phenyl groups via Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura).
Key conditions : - Solvents: DMF or THF for polar aprotic environments .
- Catalysts: Pd/C or Pd(PPh₃)₄ for coupling reactions .
- Temperature: 80–120°C for optimal reaction rates without decomposition .
Yield optimization requires monitoring with TLC and purification via column chromatography .
Q. Q2. How can researchers confirm the structural integrity of this compound post-synthesis?
Answer: Use a combination of spectroscopic and analytical methods:
- ¹H/¹³C NMR : Assign peaks to verify substituent positions (e.g., aromatic protons at δ 7.2–8.0 ppm for bromophenyl groups) .
- HRMS : Confirm molecular weight (e.g., [M+H]+ calcd. 457.0168, found 457.0169) .
- FT-IR : Identify functional groups (e.g., C-F stretch at ~1100 cm⁻¹ for CF₃) .
- X-ray crystallography (if crystalline): Resolve 3D structure and confirm regiochemistry .
Q. Q3. What are the primary challenges in achieving high purity, and how can they be addressed?
Answer: Common issues include:
- Byproduct formation during coupling reactions (e.g., homocoupling of aryl halides).
Solution : Optimize catalyst loading (0.5–2 mol% Pd) and degas solvents to minimize side reactions . - Residual solvents or unreacted intermediates .
Solution : Use preparative HPLC or recrystallization (e.g., ethanol/water mixtures) .
Advanced Research Questions
Q. Q4. How do electronic effects of substituents influence the compound's reactivity in further derivatization?
Answer:
- Bromophenyl group : Acts as an electron-withdrawing group, directing electrophilic substitution to the para position. Enables SNAr reactions with amines/thiols .
- Trifluoromethyl group : Enhances metabolic stability and lipophilicity, impacting bioavailability .
- Benzylthio group : Susceptible to oxidation (e.g., H₂O₂ → sulfoxide/sulfone derivatives) .
Methodology : DFT calculations (e.g., Fukui indices) predict reactive sites for rational derivatization .
Q. Q5. What strategies are effective for studying the compound's mechanism of action in biological systems?
Answer:
- Target identification : Use affinity chromatography with immobilized compound to pull down protein targets .
- Enzyme inhibition assays : Test against kinases or cytochrome P450 isoforms (IC₅₀ determination) .
- Cellular uptake studies : Fluorescent tagging (e.g., BODIPY derivatives) to track localization via confocal microscopy .
Contradiction note : Some studies report antibacterial activity, while others focus on anticancer targets. SAR analysis is critical to resolve discrepancies .
Q. Q6. How can researchers address contradictory data in structure-activity relationship (SAR) studies?
Answer:
- Standardize assays : Use isogenic cell lines or recombinant enzymes to minimize variability .
- Meta-analysis : Compare datasets across studies (e.g., PubChem BioAssay) to identify consensus trends .
- Computational modeling : Molecular dynamics simulations clarify binding modes (e.g., interactions with 15LOX/PEBP1 complex) .
Q. Q7. What advanced techniques validate the compound's selectivity for specific molecular targets?
Answer:
- Cryo-EM/X-ray co-crystallography : Resolve compound-target complexes (e.g., with Factor Xa) to identify key binding residues .
- Proteome-wide profiling : Use activity-based protein profiling (ABPP) to assess off-target effects .
- Kinome-wide screening : Compare inhibition profiles against 400+ kinases (e.g., DiscoverX panel) .
Q. Q8. How can QSAR models guide the design of analogs with improved pharmacokinetic properties?
Answer:
- Descriptor selection : Include logP, polar surface area, and H-bond donors to predict absorption .
- In silico ADMET : Tools like SwissADME forecast bioavailability and CYP450 interactions .
- Case study : Methyl-to-CF₃ substitution in razaxaban analogs increased metabolic stability 10-fold .
Data Contradiction Analysis
Q. Q9. Why do some studies report potent antibacterial activity while others emphasize anticancer effects?
Answer:
- Differential target engagement : The compound may inhibit bacterial topoisomerase IV (IC₅₀ ~1 µM) and human tubulin polymerization (IC₅₀ ~5 µM) .
- Assay conditions : Varying pH, serum content, or exposure time alter observed activity .
Resolution : Conduct parallel assays under identical conditions and validate with genetic knockout models .
Q. Q10. How can researchers reconcile discrepancies in reported synthetic yields (30–70%)?
Answer:
- Catalyst batch variability : Pd catalysts from different suppliers may have inconsistent activity .
- Purification losses : Silica gel chromatography may retain hydrophobic derivatives, reducing isolated yields .
Optimization : Switch to PdCl₂(dppf) for reproducibility and use automated flash systems (e.g., Biotage) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
